![molecular formula C27H23N3O5 B12562206 [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid CAS No. 189445-02-1](/img/structure/B12562206.png)
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid is a complex organic compound that features a unique structure combining pyridine and phenyl groups with methoxy and imino functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid typically involves multiple steps, starting with the preparation of the pyridin-2-ylmethoxy and 4-methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid include:
Pyridin-2-yl derivatives: These compounds share the pyridine moiety and may have similar biological activities.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups can exhibit similar chemical reactivity.
Iminoacetic acid derivatives: These compounds have the iminoacetic acid functionality and may be used in similar applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
189445-02-1 |
|---|---|
Formule moléculaire |
C27H23N3O5 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
2-[bis[4-(pyridin-2-ylmethoxy)phenyl]methoxyimino]acetic acid |
InChI |
InChI=1S/C27H23N3O5/c31-26(32)17-30-35-27(20-7-11-24(12-8-20)33-18-22-5-1-3-15-28-22)21-9-13-25(14-10-21)34-19-23-6-2-4-16-29-23/h1-17,27H,18-19H2,(H,31,32) |
Clé InChI |
DIYGRXGOUZKXFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4=CC=CC=N4)ON=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


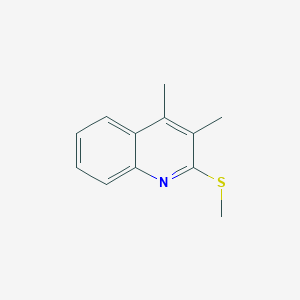
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
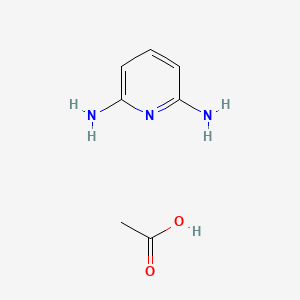
![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
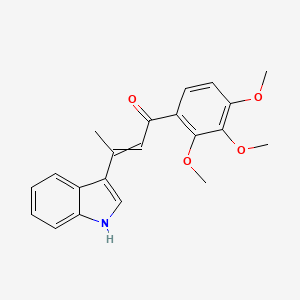

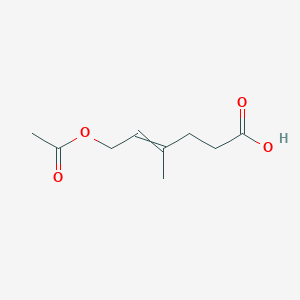
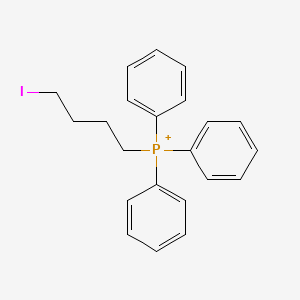


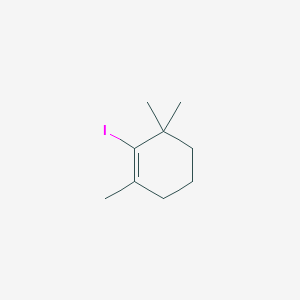
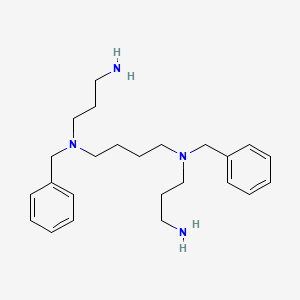
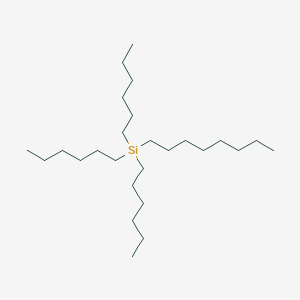
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
